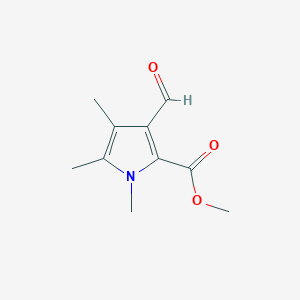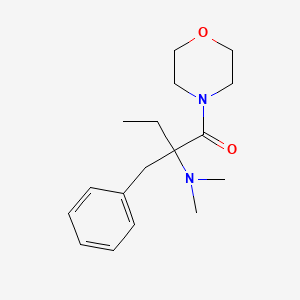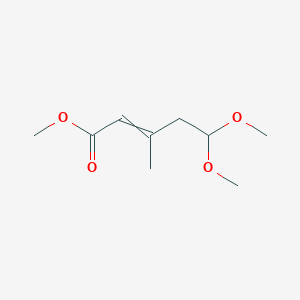
3-Hydroxy-3,4,4-trimethylthietan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,4,4-trimethylthietan-2-one is an organic compound with a unique structure that includes a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3,4,4-trimethylthietan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,4-dihydro-2H-pyran and alkali metal borohydride in an ether solvent. The reaction is carried out by heating the mixture to 40-50°C and adding a mixed solution of protonic acid or its ester. The reaction proceeds for 8-24 hours at 30-60°C under heat preservation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3,4,4-trimethylthietan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl group or the thietane ring, often using halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
3-Hydroxy-3,4,4-trimethylthietan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-3,4,4-trimethylthietan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s hydroxyl group and thietane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
3-Hydroxy-3-methylglutaryl-coenzyme A: This compound is involved in cholesterol biosynthesis and has been studied for its role in lipid metabolism.
3-Hydroxy-5-(2-(dimethylamino)-ethyl)-2,3-dihydro-4-(methoxyphenyl)-1,5-benzothiazepin-4(5H)-one: Used in pharmaceutical applications, particularly in the development of cardiovascular drugs.
Uniqueness: 3-Hydroxy-3,4,4-trimethylthietan-2-one stands out due to its thietane ring, which imparts unique chemical properties and reactivity
Properties
CAS No. |
138747-41-8 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-hydroxy-3,4,4-trimethylthietan-2-one |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(3,8)4(7)9-5/h8H,1-3H3 |
InChI Key |
SJSZAONEKYMARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)S1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)

![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)


![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
